Quinoline-3-sulfonic acid

Overview

Description

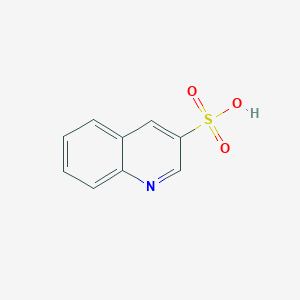

Quinoline-3-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a fusion of a benzene ring and a pyridine nucleus, making it a stable and versatile compound. This compound is characterized by the presence of a sulfonic acid group at the third position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-3-sulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. This process leads to the formation of this compound as the major product .

Industrial Production Methods

In an industrial setting, the sulfonation process is often carried out in a continuous flow reactor. Separate streams of quinoline and oleum are directed to a sulfonation zone, where the reaction occurs. The sulfonated mixture is continuously withdrawn and treated with water to precipitate this compound .

Chemical Reactions Analysis

Types of Reactions

Quinoline-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide.

Reduction: Reduction reactions can convert it to quinoline-3-sulfonamide.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Quinoline-3-sulfonamide.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Quinoline-3-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-3-sulfonic acid involves its interaction with various molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Quinoline-8-sulfonic acid: Another sulfonic acid derivative of quinoline, but with the sulfonic acid group at the eighth position.

Isoquinoline-5-sulfonic acid: A derivative of isoquinoline with a sulfonic acid group at the fifth position.

Uniqueness

Quinoline-3-sulfonic acid is unique due to its specific position of the sulfonic acid group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Biological Activity

Quinoline-3-sulfonic acid (Q3SA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of Q3SA, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings and case studies.

1. Anticancer Activity

Mechanism of Action

Q3SA has been shown to exhibit significant anticancer properties against various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including modulation of cell cycle regulators and apoptosis-related proteins.

- Cell Lines Tested :

- Human amelanotic melanoma (C-32)

- Human breast adenocarcinoma (MDA-MB-231)

- Human lung adenocarcinoma (A549)

Key Findings

In a study evaluating the effects of Q3SA derivatives, it was found that compounds with an unsubstituted phenolic group at position 8 displayed enhanced biological activity. The most potent derivative showed an IC50 value comparable to established chemotherapeutics like cisplatin and doxorubicin, demonstrating its potential as a therapeutic agent in oncology .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Q3SA Derivative 3c | 36 | C-32 |

| Q3SA Derivative 3c | 0.07 | T47D |

| Q3SA Derivative 3c | 0.09 | MDA-MB-231 |

2. Antimicrobial Activity

Efficacy Against Bacterial Strains

Q3SA exhibits antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that certain derivatives maintain significant antibacterial potency.

- Tested Strains :

- Staphylococcus aureus

- Enterococcus faecalis

- MRSA isolates

Research Insights

The derivatives were tested for their ability to inhibit bacterial growth, with results showing that modifications at specific positions significantly affected their antimicrobial efficacy. The presence of the phenolic group was crucial for maintaining activity; blocking this group led to a complete loss of antibacterial effects .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Q3SA Derivative 3c | <256 | Moderate Antistaphylococcal |

| Unmodified Q3SA | >256 | No Activity |

3. Antioxidant Properties

Potential as Antioxidants

Recent studies have also highlighted the antioxidant properties of Q3SA derivatives. These compounds can modulate oxidative stress and enhance the activity of endogenous antioxidants in the human body.

- Assays Used :

- ABTS radical scavenging

- DPPH radical scavenging

Findings

Certain quinoline derivatives demonstrated significant antioxidant activity, suggesting their potential use in managing oxidative stress-related diseases. For instance, one study reported that a specific derivative exhibited a synergistic effect when combined with human serum albumin, enhancing its antioxidant capacity .

| Compound | ABTS Scavenging (%) | DPPH Scavenging (%) |

|---|---|---|

| Quinoline Derivative Qui2 | 59% | Moderate |

| Quinoline Derivative Qui3 | High | Notable |

Properties

IUPAC Name |

quinoline-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXXHPLNLYEVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649921 | |

| Record name | Quinoline-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-41-9 | |

| Record name | Quinoline-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.